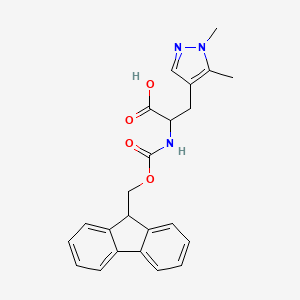

3-(1,5-Dimethylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Description

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction studies of 3-(1,5-dimethylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid reveal a monoclinic crystal system with space group P2₁. The asymmetric unit contains one molecule, with unit cell parameters a = 12.673 Å, b = 5.687 Å, c = 15.101 Å, and β = 112.37°. The fluorenylmethoxycarbonyl (Fmoc) group adopts a planar conformation, stabilized by π-π stacking interactions between adjacent fluorene rings (interplanar distance: 3.45 Å). The pyrazole ring exhibits a dihedral angle of 84.83° relative to the Fmoc-protected amino acid backbone, indicating significant steric hindrance.

Key intermolecular interactions include:

- N–H···O hydrogen bonds between the carbamate NH and carbonyl oxygen (2.41 Å).

- C–H···π interactions involving the fluorene moiety and methyl groups of the pyrazole ring.

Hirshfeld surface analysis highlights dominant H···H (48.2%), C···H/H···C (32.1%), and O···H/H···O (12.7%) contributions to molecular packing.

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| a (Å) | 12.673(3) |

| b (Å) | 5.687(1) |

| c (Å) | 15.101(4) |

| β (°) | 112.37(1) |

| Density (g/cm³) | 1.384 |

| R₁ factor | 0.0535 |

Spectroscopic Profiling (NMR, FT-IR, MS)

¹H NMR (500 MHz, DMSO-d₆):

- δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc aromatic),

- δ 7.72 (t, J = 7.2 Hz, 2H, Fmoc aromatic),

- δ 7.42 (t, J = 7.4 Hz, 2H, Fmoc aromatic),

- δ 4.32 (m, 1H, α-CH),

- δ

Properties

IUPAC Name |

3-(1,5-dimethylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-14-15(12-24-26(14)2)11-21(22(27)28)25-23(29)30-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,20-21H,11,13H2,1-2H3,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKAGOOBOUKYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1,5-Dimethylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C25H25N3O4 |

| Molecular Weight | 431.5 g/mol |

| IUPAC Name | 4-(1,5-dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |

| Purity | ≥95% |

Research indicates that this compound exhibits several biological activities, primarily through the modulation of various signaling pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways, potentially leading to altered cellular metabolism.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.

- Antioxidant Properties : The compound also demonstrates antioxidant activity, which may protect cells from oxidative stress.

Case Studies and Research Findings

- Cell Culture Studies : In a study conducted on human cancer cell lines, the compound exhibited significant cytotoxic effects, leading to apoptosis in a dose-dependent manner. This suggests its potential as an anticancer agent.

- Animal Models : In murine models of inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a suitable candidate for further development in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. Research indicates that its structural similarity to known pharmacophores may contribute to these biological activities, although detailed mechanisms of action are still under investigation .

Antimicrobial Activity

Recent investigations have highlighted the compound's potential as an antimicrobial agent. In vitro studies have shown that derivatives of similar structures have demonstrated activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Such findings suggest that 3-(1,5-Dimethylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid could be explored further for its efficacy in treating infections .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often focus on modifying the pyrazole and fluorenylmethoxycarbonyl components to enhance bioactivity or target specificity in biological assays. This complexity underscores the significance of the compound in research contexts .

Case Studies and Research Findings

- Anti-inflammatory Research : A study exploring the anti-inflammatory effects of similar compounds indicated significant reductions in inflammatory markers in vitro, suggesting that derivatives of this compound could offer therapeutic benefits in inflammatory diseases .

- Antimicrobial Screening : In a comparative study, various synthesized derivatives were screened for their antimicrobial efficacy. Compounds structurally related to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound belongs to a class of Fmoc-protected amino acids with heterocyclic or aromatic side chains. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural Comparison of Fmoc-Protected Amino Acid Derivatives

Functional and Reactivity Differences

- Pyrazole vs. Phenyl/Indole Groups : The pyrazole ring in the target compound introduces two nitrogen atoms, enabling hydrogen bonding and metal coordination, unlike purely aromatic phenyl or indole groups. This may affect peptide-protein interactions in therapeutic contexts .

- Electron Effects: Chlorophenyl () and aminophenyl () groups exhibit electron-withdrawing and electron-donating effects, respectively, altering electronic properties of the side chain. Pyrazole’s conjugated system offers intermediate electronic characteristics.

- Solubility: The tert-butyl group in enhances solubility in non-polar solvents, while the pyrazole’s polarity may improve aqueous solubility compared to purely hydrophobic substituents like chlorophenyl .

Stability and Reactivity

- Fmoc Deprotection : Like other Fmoc-protected analogs, the target compound’s Fmoc group is cleaved with piperidine or DBU, leaving the pyrazole side chain intact .

- Side Chain Stability : The methyl groups on pyrazole may improve resistance to oxidation compared to thiol-containing analogs (e.g., ) .

Q & A

Q. What are the established synthetic routes for 3-(1,5-dimethylpyrazol-4-yl)-2-(Fmoc-amino)propanoic acid, and how is purity ensured?

The compound is synthesized via multi-step protocols involving Fmoc-protected amino acid coupling. A typical approach includes:

- Step 1 : Protection of the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane .

- Step 2 : Introduction of the 1,5-dimethylpyrazole moiety via nucleophilic substitution or coupling reactions, often catalyzed by HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol is used to achieve >95% purity. LC-MS or NMR (¹H/¹³C) validates structural integrity .

Q. How does the Fmoc group influence the compound’s stability and reactivity in peptide synthesis?

The Fmoc group acts as a temporary protective group for the amino functionality, enabling orthogonal deprotection under mild basic conditions (e.g., piperidine). Its advantages include:

- Stability : Resistant to acidic conditions but cleaved selectively without disrupting acid-labile groups (e.g., tert-butyl esters).

- Fluorescence : Allows UV monitoring during solid-phase peptide synthesis (SPPS) .

- Steric Effects : The bulky fluorenyl moiety may slow coupling kinetics, necessitating optimized activation reagents (e.g., HATU) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : The pyrazole ring’s 1,5-dimethyl substituents may exhibit tautomeric shifts, requiring 2D NMR (HSQC, HMBC) for unambiguous assignment .

- Solvent Artifacts : Residual solvents (e.g., DMSO-d₆) can obscure signals; lyophilization or deuterated chloroform is recommended .

- Impurity Profiling : Compare retention times with analogs (e.g., 3-(imidazol-4-yl)-Fmoc derivatives) to identify byproducts .

Q. How can computational modeling predict the compound’s behavior in peptide coupling reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric hindrance from the pyrazole and Fmoc groups .

- MD Simulations : Simulate coupling efficiency in SPPS by analyzing interactions between the compound and resin-bound peptides (e.g., Wang resin) .

- Docking Studies : Evaluate affinity for enzymatic targets (e.g., proteases) to guide structural modifications .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

A split-plot design is recommended:

- Main Plot : Vary the heterocyclic core (e.g., pyrazole vs. imidazole).

- Subplot : Modify Fmoc substituents (e.g., fluorinated vs. methyl groups).

- Replicates : Use ≥4 replicates to account for batch variability in yield or purity .

- Response Variables : Measure coupling efficiency (HPLC), thermal stability (DSC), and bioactivity (IC₅₀ assays) .

Q. How do solvent polarity and temperature affect the compound’s solubility in SPPS?

- Polar Solvents : DMF or NMP enhances solubility (>50 mM) but may cause Fmoc cleavage at >25°C.

- Low Polarity : Dichloromethane reduces solubility but improves coupling efficiency in heat-sensitive reactions .

- Temperature Optimization : Conduct DoE (Design of Experiments) with variables like solvent (DMF/DCM mixtures) and temperature (0–40°C) to balance solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.